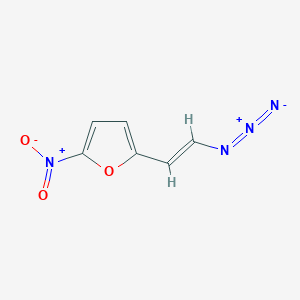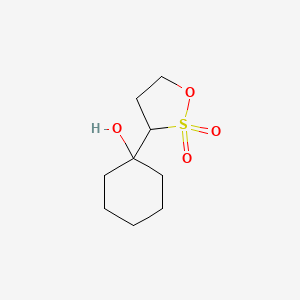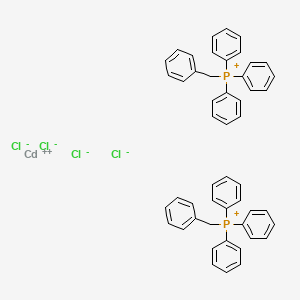
Acetic acid;fluoranthene-2,4,8-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;fluoranthene-2,4,8-triol is a compound that combines the properties of acetic acid and fluoranthene-2,4,8-triol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. Fluoranthene-2,4,8-triol is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) known for its interesting photophysical and fluorescence properties . The combination of these two components results in a compound with unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of acetic acid;fluoranthene-2,4,8-triol involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Acetic acid;fluoranthene-2,4,8-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of fluoranthene-2,4,8-trione, while reduction can yield fluoranthene-2,4,8-triol .
Wissenschaftliche Forschungsanwendungen
Acetic acid;fluoranthene-2,4,8-triol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a fluorescent probe due to its unique photophysical properties . In medicine, it is being investigated for its potential use in drug delivery systems and as a therapeutic agent. In industry, it is used in the production of advanced materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of acetic acid;fluoranthene-2,4,8-triol involves its interaction with specific molecular targets and pathways. The acetic acid component can act as an antimicrobial agent, disrupting the cell membranes of bacteria and fungi . The fluoranthene-2,4,8-triol component can interact with various cellular pathways, potentially leading to changes in gene expression and protein function. The exact molecular targets and pathways involved are still being studied, but preliminary research suggests that the compound may have multiple modes of action .
Vergleich Mit ähnlichen Verbindungen
Acetic acid;fluoranthene-2,4,8-triol can be compared to other similar compounds, such as fluoranthene-2,4,8-triol and acetic acid aloneOther similar compounds include various fluoranthene derivatives, which may have different substituents on the fluoranthene ring, leading to variations in their chemical and physical properties .
Eigenschaften
CAS-Nummer |
73921-77-4 |
|---|---|
Molekularformel |
C22H22O9 |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
acetic acid;fluoranthene-2,4,8-triol |
InChI |
InChI=1S/C16H10O3.3C2H4O2/c17-8-1-2-10-12(5-8)11-3-4-15(19)14-7-9(18)6-13(10)16(11)14;3*1-2(3)4/h1-7,17-19H;3*1H3,(H,3,4) |
InChI-Schlüssel |
LZPZIHCHXPHSHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1=CC2=C(C=C1O)C3=C4C2=CC(=CC4=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)

![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)

